3-(3-Hydroxypropyl)imidazolidine-2,4-dione

Lipophilicity Physicochemical profiling ADME prediction

3-(3-Hydroxypropyl)imidazolidine-2,4-dione (CAS 73973-05-4) is an N-3-substituted hydantoin (imidazolidine-2,4-dione) derivative with molecular formula C₆H₁₀N₂O₃ and molecular weight 158.16 g/mol. The compound features a five-membered imidazolidine ring bearing carbonyl groups at positions 2 and 4, with a 3-hydroxypropyl substituent exclusively at the N-3 position, distinguishing it from N-1 and C-5 positional isomers.

Molecular Formula C6H10N2O3
Molecular Weight 158.16 g/mol
CAS No. 73973-05-4
Cat. No. B1517790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Hydroxypropyl)imidazolidine-2,4-dione
CAS73973-05-4
Molecular FormulaC6H10N2O3
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=O)N1)CCCO
InChIInChI=1S/C6H10N2O3/c9-3-1-2-8-5(10)4-7-6(8)11/h9H,1-4H2,(H,7,11)
InChIKeySHPYVGNOZIWVHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Hydroxypropyl)imidazolidine-2,4-dione (CAS 73973-05-4) – Procurement-Relevant Identity and Class Context


3-(3-Hydroxypropyl)imidazolidine-2,4-dione (CAS 73973-05-4) is an N-3-substituted hydantoin (imidazolidine-2,4-dione) derivative with molecular formula C₆H₁₀N₂O₃ and molecular weight 158.16 g/mol [1]. The compound features a five-membered imidazolidine ring bearing carbonyl groups at positions 2 and 4, with a 3-hydroxypropyl substituent exclusively at the N-3 position, distinguishing it from N-1 and C-5 positional isomers [1]. It is supplied as a crystalline solid with typical commercial purity of ≥95% and is cataloged as a versatile small-molecule scaffold and drug impurity reference standard .

Why Generic Hydantoin or Positional Isomer Substitution Fails for 3-(3-Hydroxypropyl)imidazolidine-2,4-dione Procurement


Hydantoin derivatives cannot be freely interchanged because substitution position and side-chain functionality dictate both physicochemical properties and biological recognition. Unsubstituted hydantoin (CAS 461-72-3) and 5,5-dimethylhydantoin (CAS 77-71-4) lack the hydroxypropyl side chain entirely, while the N-1 positional isomer 1-(3-hydroxypropyl)imidazolidine-2,4-dione (CAS 1406725-09-4) places the same substituent at a nitrogen with markedly different acidity and hydrogen-bonding geometry [1][2]. The N-3 position of hydantoins is the imidic acidic site (pKa ≈ 9.0) whose substitution directly modulates pharmacological activity, whereas N-1 substitution has negligible effect on acidity and yields distinct biological profiles [2]. These differences produce quantifiable divergence in logP, hydrogen-bond capacity, and conformational flexibility that precludes one-to-one substitution in analytical, synthetic, or pharmacological workflows [1][3].

Quantitative Differentiation Evidence for 3-(3-Hydroxypropyl)imidazolidine-2,4-dione Versus Closest Analogs


LogP Differential: Intermediate Lipophilicity Between Unsubstituted Hydantoin and 5,5-Dimethylhydantoin

The target compound exhibits an XLogP3-AA value of −1.2, placing it at an intermediate lipophilicity between unsubstituted hydantoin (logP = −1.69) and 5,5-dimethylhydantoin (logP = −0.48) [1][2][3]. This 0.49 log-unit increase over hydantoin reflects the hydroxypropyl side chain's modest hydrophobic contribution, while the −0.72 log-unit decrease relative to 5,5-dimethylhydantoin preserves greater aqueous compatibility [1][3].

Lipophilicity Physicochemical profiling ADME prediction

Hydrogen-Bond Acceptor Capacity: +1 HBA Over Unsubstituted and 5,5-Disubstituted Hydantoins

The target compound possesses 3 hydrogen-bond acceptor (HBA) atoms versus only 2 HBA for both unsubstituted hydantoin and 5,5-dimethylhydantoin, as computed by Cactvs 3.4.8.18 [1][2][3]. The additional HBA arises from the terminal hydroxyl oxygen of the 3-hydroxypropyl side chain. Hydrogen-bond donor count remains constant at 2 across all three compounds [1][2][3]. Topological polar surface area (TPSA) is correspondingly elevated at 69.6 Ų compared to approximately 65.2 Ų for hydantoin and 58.2 Ų for 5,5-dimethylhydantoin [1][2][3].

Hydrogen bonding Solubility enhancement Molecular recognition

N-3 Regiochemistry: Critical Acidity Position for Pharmacological Activity Versus N-1 Isomer

The hydantoin N-3 position is the imidic acidic site (pKa ≈ 9.0) whose deprotonation enables efficient charge delocalization; N-1 substitution has negligible effect on acidity [1]. Alkylation at N-3 preserves this key pharmacophoric feature while modifying physicochemical properties, whereas N-1 alkylation produces electronically and sterically distinct derivatives [2]. In anticonvulsant hydantoin drug design, regioselective substitution at N-3 is required for enhanced pharmaceutical activity, with N-1-substituted analogs showing appreciably different anticonvulsant profiles in maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) assays [2][3].

Regiochemistry Structure-activity relationship Hydantoin pharmacology

Conformational Flexibility: Tripled Rotatable Bond Count Relative to Core Hydantoin Scaffolds

The target compound possesses 3 rotatable bonds, all contributed by the 3-hydroxypropyl side chain, compared to 0 rotatable bonds for unsubstituted hydantoin and 0 for 5,5-dimethylhydantoin (which has only non-rotatable methyl substituents) [1][2][3]. This tripling of conformational degrees of freedom enables the terminal hydroxyl group to sample a significantly larger conformational space, potentially accessing hydrogen-bonding geometries unavailable to rigid hydantoin scaffolds [1].

Conformational flexibility Molecular docking Entropic binding contribution

Cataloged Drug Impurity Reference Standard: Regulatory Utility Absent in Generic Hydantoin Analogs

3-(3-Hydroxypropyl)imidazolidine-2,4-dione is explicitly cataloged and supplied as a drug impurity reference standard for pharmaceutical quality control applications [1]. This compound is listed as suitable for use as a reference substance for drug impurities and reagents in biomedical research settings [1]. Commercial availability at ≥95% purity with supporting analytical documentation (COA) enables immediate deployment in validated analytical methods without the need for in-house synthesis and characterization .

Pharmaceutical impurity analysis Reference standard Quality control

GHS Safety Profile: Documented Irritancy Classification Enables Compliant Laboratory Handling

The target compound carries a fully documented ECHA C&L notification-based GHS classification: H315 (Skin Irrit. 2, 100%), H319 (Eye Irrit. 2A, 100%), and H335 (STOT SE 3, 100%) [1]. This standardized hazard profile enables immediate incorporation into laboratory risk assessments and safety data sheets without ambiguity. In contrast, the N-1 positional isomer (CAS 1406725-09-4) lacks equivalent ECHA-notified GHS classification, requiring users to perform default hazard assessments or treat the compound with elevated precautionary measures .

Safety assessment GHS classification Laboratory compliance

High-Confidence Application Scenarios for 3-(3-Hydroxypropyl)imidazolidine-2,4-dione Based on Verified Differentiation Evidence


Pharmaceutical Impurity Reference Standard for ANDA and DMF Analytical Method Validation

This compound is commercially supplied as a pre-characterized drug impurity reference standard (≥95% purity with COA documentation), enabling direct deployment in HPLC/UV impurity profiling, method validation, and system suitability testing for abbreviated new drug application (ANDA) and drug master file (DMF) submissions. Its intermediate logP (−1.2) facilitates chromatographic separation from both more polar hydantoin-related impurities (logP −1.69) and less polar degradation products, providing a retention time marker in reversed-phase HPLC methods. The documented GHS classification (H315/H319/H335) ensures compliant laboratory handling during analytical method development [1].

Scaffold for Structure-Based Drug Design Requiring Balanced Polarity and Conformational Flexibility

With 3 rotatable bonds, 3 HBA, and intermediate logP (−1.2), this compound offers a unique physicochemical profile among hydantoin scaffolds for fragment-based and structure-based drug discovery. The hydroxypropyl side chain enables induced-fit binding conformations inaccessible to rigid hydantoins (0 rotatable bonds), while the N-3 substitution preserves the pharmacophoric imidic NH critical for target hydrogen-bonding interactions. This differentiated property set supports lead optimization programs targeting CNS indications (where balanced logP ≈ −1 to +1 is desirable for blood-brain barrier penetration) and polar enzyme active sites requiring both conformational adaptability and aqueous solubility [1][2][3].

Synthetic Intermediate for N-3-Derivatized Hydantoin Libraries with Defined Regiochemistry

The terminal hydroxyl group of the 3-hydroxypropyl chain provides a chemically orthogonal handle for further derivatization (esterification, etherification, oxidation to aldehyde/carboxylic acid, or mesylation for nucleophilic displacement) without perturbing the hydantoin ring. This enables construction of focused N-3-substituted hydantoin libraries with unambiguous regiochemistry—a critical requirement given that N-3 substitution is essential for anticonvulsant pharmacophore activity, as demonstrated in structure-activity studies of phenytoin analogs. The compound's availability at ≥95% purity from multiple vendors eliminates the need for initial synthetic route development, accelerating library synthesis timelines [2][3][4].

QSAR Model Training Set Compound with Defined Physicochemical Parameter Space

The compound's well-characterized computed properties (XLogP3-AA −1.2, TPSA 69.6 Ų, 2 HBD, 3 HBA, 3 rotatable bonds, MW 158.16) and its position at the boundary between polar and moderately lipophilic chemical space make it a valuable training set member for quantitative structure-activity relationship (QSAR) and machine learning models predicting ADME properties of hydantoin-based therapeutics. Its intermediate parameter values fill a gap between highly polar unsubstituted hydantoin (logP −1.69, 0 rotatable bonds) and more lipophilic 5,5-disubstituted analogs, improving model interpolation accuracy across the hydantoin chemical space [1][2].

Quote Request

Request a Quote for 3-(3-Hydroxypropyl)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.